LogP vs. 3,5-Bis(trifluoromethyl)benzoic acid
The ortho-bromine substitution in 2-bromo-3,5-bis(trifluoromethyl)benzoic acid increases lipophilicity by approximately 1.2–1.3 logP units compared to the non-halogenated analog 3,5-bis(trifluoromethyl)benzoic acid. This quantitative difference is critical for applications requiring enhanced membrane permeability or specific logP ranges for lead optimization .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 4.18 (ChemSrc) / 4.16 (Fluorochem) |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)benzoic acid (CAS 725-89-3): predicted logP ≈ 2.9 |
| Quantified Difference | ΔlogP ≈ +1.2 to +1.3 |
| Conditions | Calculated/predicted logP values from different sources (ChemSrc, Fluorochem, ChemicalBook) |
Why This Matters
A difference of >1 log unit significantly impacts compound distribution in biological systems and can alter pharmacokinetic profiles in medicinal chemistry programs.
